1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a xanthene carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Xanthene Carbonyl Group: The xanthene carbonyl group can be attached through acylation reactions using xanthene derivatives and acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
- 1-(4-Bromophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
- 1-(4-Methylphenyl)-4-(9H-xanthene-9-carbonyl)piperazine
Uniqueness
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21FN2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C24H21FN2O2/c25-17-9-11-18(12-10-17)26-13-15-27(16-14-26)24(28)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,23H,13-16H2 |
InChI Key |
FLUYFUBGKLUEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.